(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
Description
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an α,β-unsaturated ester featuring a tetrahydro-2H-pyran (THP) ring conjugated to an acrylate group. The (E)-stereochemistry ensures a planar geometry, enhancing its reactivity in conjugate additions and polymerization reactions. This compound is widely used as a pharmaceutical intermediate due to the THP group’s ability to modulate lipophilicity and bioavailability .
Properties
IUPAC Name |
ethyl (E)-3-(oxan-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZTGSOBOFVQO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as lanthanide triflates or silver (I) triflate can be employed to facilitate the reaction under milder conditions, thus reducing energy consumption and improving safety .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Ethyl 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 745052-96-4)
- Molecular Formula : C₁₉H₂₄O₅S
- Molecular Weight : 364.5 g/mol
- Key Features : The 4-(cyclopropylsulfonyl)phenyl group introduces steric bulk and electron-withdrawing effects, enhancing binding to biological targets via sulfonyl-protein interactions. Compared to the parent compound, this derivative has increased polarity (PSA = 78.05 Ų) and molecular weight, which may reduce blood-brain barrier permeability .
(b) Ethyl 2-(4-(Cyclopropylthio)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 745052-95-3)
Ester Group and Core Structure Modifications
(a) Ethyl Tetrahydropyran-4-yl Acetate (CAS 103260-44-2)
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.2 g/mol
- Key Features: Lacking the acrylate group, this simpler ester has a boiling point of 228.3°C and lower molecular weight, making it more volatile. It is used as a solvent or intermediate in non-conjugated systems .
(b) (E)-Methyl 3-(4-Chloropyridin-3-yl)Acrylate
- Molecular Formula: C₉H₈ClNO₂
- Key Features: The pyridinyl group replaces the THP ring, introducing aromaticity and a chlorine atom. The methyl ester reduces steric hindrance compared to ethyl, accelerating hydrolysis .
Functional Group Additions
(a) (E)-Methyl 3-(1-Oxyl-2,2,6,6-Tetramethyl-1,2,3,6-Tetrahydropyridin-4-yl)Acrylate
- Molecular Formula: C₁₃H₂₀NO₃
- Key Features : The nitroxyl radical (oxyl) group introduces paramagnetism, enabling applications in spin-labeling studies. However, radical instability limits its use in long-term pharmaceutical formulations .
(b) Ethyl 2-(3-Acetyl-6-Methyl-2-Oxo-2H-Pyran-4-yloxy)Acetate
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | LogP | Application |
|---|---|---|---|---|---|---|
| (E)-Ethyl 3-(THP-4-yl)acrylate | C₁₀H₁₆O₃ | 184.23 | THP ring | N/A | 1.92 | Pharmaceutical intermediate |
| CAS 745052-96-4 | C₁₉H₂₄O₅S | 364.5 | Cyclopropylsulfonylphenyl | N/A | 4.08 | Kinase inhibitor intermediate |
| CAS 745052-95-3 | C₁₉H₂₄O₃S | 332.46 | Cyclopropylthiophenyl | N/A | 4.08 | Antimicrobial agent precursor |
| Ethyl tetrahydropyran-4-yl acetate | C₉H₁₆O₃ | 172.2 | Acetate | 228.3 | 1.45 | Solvent, simple intermediate |
| (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate | C₉H₈ClNO₂ | 197.62 | 4-Chloropyridin-3-yl | N/A | 2.15 | Polymer precursor |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate?
- Methodological Answer : The compound is typically synthesized via esterification or dehydration reactions. For example:
- Esterification : Reacting the corresponding acrylic acid derivative with ethanol in the presence of catalysts like DMAP and triethylamine in tetrahydrofuran (THF), achieving yields up to 84% .
- Dehydration : Using solid acid catalysts (e.g., TiO₂) to dehydrate hydroxy precursors (e.g., ethyl 3-hydroxypropionate) under controlled conditions, with near-quantitative conversions (98%) reported .
- Table 1 : Synthetic Routes and Conditions
| Method | Catalysts/Solvents | Yield | Key Reference |
|---|---|---|---|
| Esterification | DMAP, Et₃N, THF | 84% | |
| Acid-catalyzed dehydration | TiO₂, ethanol | 98% |
Q. How is the stereochemical purity (E-configuration) of the compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal studies using SHELX software (e.g., SHELXL for refinement) resolve the spatial arrangement of substituents, confirming the E-configuration .
- NMR Spectroscopy : Coupling constants (J-values) between vinyl protons (typically ~16 Hz for trans configuration) provide indirect evidence .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment .
- Spectroscopy : ¹H/¹³C NMR for functional group identification, FT-IR for carbonyl (C=O) and ester (C-O) bond validation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s reactivity in polymerization studies?
- Methodological Answer :
- Conduct comparative kinetic studies under standardized conditions (temperature, initiators like AIBN).
- Use gel permeation chromatography (GPC) to analyze molecular weight distributions and identify side reactions (e.g., branching) .
- Cross-validate results with in-situ FT-IR or Raman spectroscopy to monitor reaction progress .
Q. What computational approaches predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for esterification/dehydration pathways using software like Gaussian or ORCA. Focus on steric effects from the tetrahydro-2H-pyran group .
- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., ethanol vs. THF) to optimize reaction conditions .
Q. How does the tetrahydro-2H-pyran substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Perform accelerated stability testing in buffered solutions (pH 2–12) at elevated temperatures (40–60°C).
- Monitor degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius plots) .
Data Contradiction Analysis
Q. Why do reported yields for catalytic dehydration vary significantly across studies?
- Methodological Answer :
- Differences in catalyst activation (e.g., TiO₂ calcination temperature) and water removal efficiency (e.g., molecular sieves vs. azeotropic distillation) critically impact yields .
- Recommendation : Standardize catalyst pretreatment and moisture control protocols.
Safety and Handling
- General Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to acrylate’s irritant properties.
- Store under inert atmosphere (N₂) to prevent polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
